![molecular formula C17H18N6O2 B14884789 8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylidene hydrazineyl group, a but-2-en-1-yl group, and a purine-2,6-dione core. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzylidene hydrazineyl intermediate, followed by its coupling with a but-2-en-1-yl derivative. The final step involves the cyclization to form the purine-2,6-dione core. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the optimization of reaction conditions, the use of efficient catalysts, and the implementation of purification techniques such as crystallization and chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The benzylidene and but-2-en-1-yl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can lead to a variety of new compounds with modified functional groups.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
作用機序
The mechanism by which 8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects depends on its interaction with molecular targets. The benzylidene hydrazineyl group can form hydrogen bonds or interact with active sites of enzymes, while the but-2-en-1-yl group may participate in hydrophobic interactions. The purine-2,6-dione core is known for its ability to interact with nucleic acids and proteins, potentially affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: shares similarities with other purine derivatives, such as caffeine and theobromine, which also contain a purine core.
Benzylidene hydrazineyl derivatives: Compounds with similar hydrazineyl groups can exhibit comparable reactivity and biological activity.
Uniqueness
What sets 8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione apart is the combination of its functional groups, which confer unique chemical and biological properties. The presence of both benzylidene hydrazineyl and but-2-en-1-yl groups, along with the purine-2,6-dione core, makes it a versatile compound for various applications.
特性
分子式 |
C17H18N6O2 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
8-[(2E)-2-benzylidenehydrazinyl]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H18N6O2/c1-3-4-10-23-13-14(22(2)17(25)20-15(13)24)19-16(23)21-18-11-12-8-6-5-7-9-12/h3-9,11H,10H2,1-2H3,(H,19,21)(H,20,24,25)/b4-3+,18-11+ |
InChIキー |
JRCOWEWAKQRDIQ-DKABEWEPSA-N |
異性体SMILES |
C/C=C/CN1C2=C(N=C1N/N=C/C3=CC=CC=C3)N(C(=O)NC2=O)C |
正規SMILES |
CC=CCN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-((R)-3-(4-((3-((S)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl)amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14884717.png)
![trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B14884719.png)
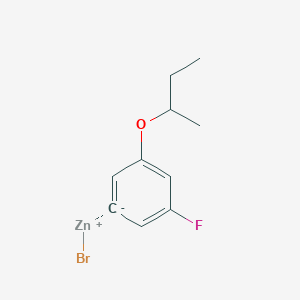

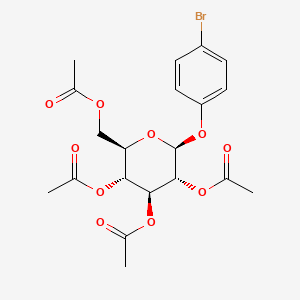
![2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14884739.png)

![N-(2,5-dimethoxyphenyl)-3-[(E)-2-phenylethenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14884754.png)
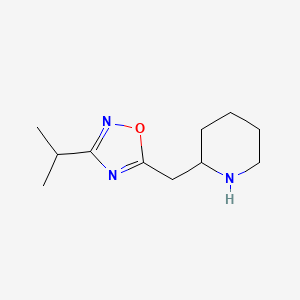

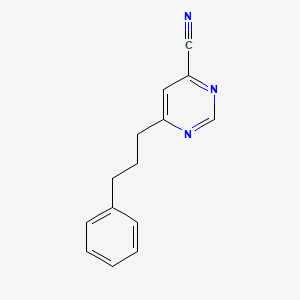
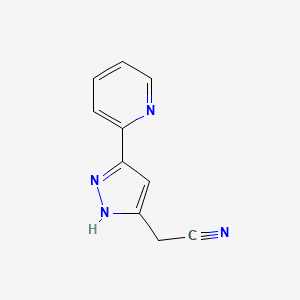
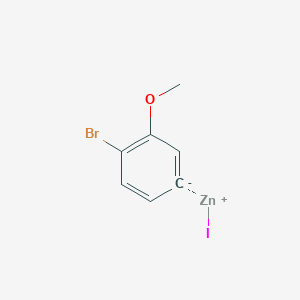
![3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14884798.png)
